Intermediate Drug Release Profile: ALH-32-OH vs. ALH-64-OH in Liposomal Shikonin Delivery
In a comparative study of liposomal shikonin formulations, the generation 3 polymer ALH-32-OH (PFH-32-OH) exhibited a distinct and intermediate drug release profile relative to the generation 4 analog (PFH-64-OH). This difference in release kinetics is a key differentiator for selecting a scaffold that avoids both overly rapid and excessively slow drug elution [1].
| Evidence Dimension | In vitro drug release at 72 hours |
|---|---|
| Target Compound Data | 78.27% |
| Comparator Or Baseline | ALH-64-OH (PFH-64-OH, generation 4) = 95.51% |
| Quantified Difference | ALH-64-OH released 17.24% more drug than ALH-32-OH at the 72-hour time point. |
| Conditions | Liposomal formulation (LipoB) containing shikonin, incubated in vitro |
Why This Matters
This quantifiable difference allows researchers to select ALH-32-OH for applications requiring a more sustained release profile than generation 4, or a faster release than lower-generation analogs.
- [1] Kontogiannopoulos, K. N.; et al. Chimeric advanced drug delivery nano systems (chi-aDDnSs) for shikonin combining dendritic and liposomal technology. Academia.edu (2012). View Source
